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Introduction
AT7867 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting key

nodes in pro-survival signaling pathways.[1] This technical guide provides a comprehensive

overview of the preclinical data available for AT7867, with a focus on its mechanism of action,

in vitro and in vivo efficacy, and detailed experimental protocols. The information herein is

intended to serve as a valuable resource for researchers and drug development professionals

investigating the therapeutic potential of this compound.

Mechanism of Action
AT7867 is a multi-targeted kinase inhibitor, demonstrating potent inhibition of Akt (also known

as Protein Kinase B or PKB) and p70 S6 Kinase (p70S6K).[1][2] The Akt signaling pathway is a

critical mediator of cell survival, proliferation, and metabolism, and its dysregulation is a

common feature in many human cancers.[1][3] AT7867 also exhibits inhibitory activity against

Protein Kinase A (PKA).[1] By targeting these key kinases, AT7867 disrupts downstream

signaling, leading to the inhibition of cell growth and the induction of apoptosis (programmed

cell death).[1][4]
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AT7867 has been profiled against a panel of kinases, demonstrating high potency against

members of the AGC kinase family. The half-maximal inhibitory concentrations (IC50) for key

targets are summarized below.

Kinase IC50 (nM)

Akt1 32

Akt2 17

Akt3 47

p70S6K 85

PKA 20

Table 1: In vitro kinase inhibition profile of AT7867.[5]

Cellular Activity
AT7867 demonstrates potent anti-proliferative activity across a range of human cancer cell

lines, particularly those with a dysregulated PI3K/Akt pathway, such as PTEN-deficient or

PIK3CA-mutant lines.[5]

Cell Line Cancer Type IC50 (µM)

MES-SA Uterine Sarcoma 0.9 - 3

MDA-MB-468 Breast Cancer 0.9 - 3

MCF-7 Breast Cancer 0.9 - 3

HCT116 Colon Cancer 0.9 - 3

HT29 Colon Cancer 0.9 - 3

U87MG Glioblastoma ~8.2

PC-3 Prostate Cancer 10 - 12

DU145 Prostate Cancer 10 - 12
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Table 2: Anti-proliferative activity of AT7867 in various human cancer cell lines.[5]

AT7867 effectively inhibits the phosphorylation of downstream targets of Akt and p70S6K in

cellular assays. For example, it inhibits the phosphorylation of GSK3β (a direct substrate of Akt)

with IC50 values in the range of 2-4 µM in various cancer cell lines.[1]

Induction of Apoptosis
Treatment with AT7867 has been shown to induce apoptosis in cancer cells. This is evidenced

by multiple methods, including the detection of cleaved PARP and Annexin V staining.[1][4]

In Vivo Studies
Xenograft Models
AT7867 has demonstrated significant anti-tumor activity in in vivo xenograft models. Oral or

intraperitoneal administration of AT7867 led to the inhibition of tumor growth in mice bearing

human tumor xenografts.[1][2]

In a PTEN-deficient U87MG human glioblastoma xenograft model, administration of AT7867 at

doses of 90 mg/kg (oral) or 20 mg/kg (intraperitoneal) resulted in the inhibition of downstream

substrate phosphorylation of both Akt and p70S6K, induction of apoptosis, and significant

inhibition of tumor growth.[1][2]

Experimental Protocols
In Vitro Kinase Assay
A radiometric filter binding format is a common method for assessing in vitro kinase activity.
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Workflow for a radiometric in vitro kinase assay.
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Methodology:

Reaction Setup: Kinase, substrate peptide, and [γ-33P]ATP are combined in an assay buffer.

Inhibitor Addition: AT7867 is added at a range of concentrations.

Incubation: The reaction is allowed to proceed at 30°C.

Termination: The reaction is stopped by the addition of phosphoric acid.

Capture: The reaction mixture is transferred to a filter plate to capture the phosphorylated

substrate.

Washing: Unincorporated [γ-33P]ATP is removed by washing.

Detection: Scintillation fluid is added, and radioactivity is measured.

Analysis: The percentage of inhibition is calculated for each concentration of AT7867 to

determine the IC50 value.

Cell Proliferation Assay (Alamar Blue)
The Alamar Blue assay is a common method to assess cell viability and proliferation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Plating

Treatment

Incubation

Assay

Readout & Analysis

Seed cells in a 96-well plate
and allow to adhere overnight

Treat cells with various
concentrations of AT7867

Incubate for 72 hours

Add Alamar Blue reagent

Incubate for a further 1-4 hours

Measure fluorescence or
absorbance

Calculate cell viability and
determine IC50 values

Click to download full resolution via product page

Workflow for an Alamar Blue cell proliferation assay.
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Methodology:

Cell Seeding: Cells are plated in 96-well plates and allowed to attach.

Treatment: Cells are treated with a range of concentrations of AT7867.

Incubation: Plates are incubated for 72 hours.

Reagent Addition: Alamar Blue reagent is added to each well.

Incubation: Plates are incubated for an additional 1-4 hours.

Measurement: Fluorescence or absorbance is measured using a plate reader.

Analysis: Cell viability is calculated relative to untreated controls, and IC50 values are

determined.[1]

Western Blotting for Phospho-Akt Pathway Analysis
Western blotting is used to detect changes in protein phosphorylation.
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Workflow for Western blot analysis of Akt pathway phosphorylation.
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Methodology:

Cell Treatment and Lysis: Cells are treated with AT7867, then lysed to extract proteins.

Protein Quantification: Protein concentration in the lysates is determined.

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Transfer: Proteins are transferred from the gel to a membrane.

Blocking: The membrane is blocked to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for

the phosphorylated protein of interest (e.g., phospho-GSK3β).

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase

(HRP)-conjugated secondary antibody that binds to the primary antibody.

Detection: An enhanced chemiluminescence (ECL) substrate is added, and the light emitted

is captured by an imaging system.

Analysis: The intensity of the bands is quantified to determine the relative levels of protein

phosphorylation.[6]

In Vivo Xenograft Study
This protocol outlines a general workflow for assessing the in vivo efficacy of AT7867.
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Workflow for an in vivo xenograft study.
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Methodology:

Cell Implantation: Human cancer cells (e.g., U87MG) are implanted subcutaneously into

immunocompromised mice.[7][8][9]

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, at

which point the mice are randomized into treatment and control groups.[10]

Drug Administration: AT7867 is administered to the treatment group via the desired route

(e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control

group receives a vehicle.[2]

Monitoring: Tumor volume and the general health of the animals are monitored regularly.

Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic

analysis, such as Western blotting, to confirm target engagement.[10]

Data Analysis: The effect of AT7867 on tumor growth is statistically analyzed.

Signaling Pathway
The following diagram illustrates the central role of Akt and p70S6K in cell signaling and the

points of inhibition by AT7867.
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AT7867 inhibits the Akt/p70S6K signaling pathway.
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Conclusion
The preclinical data for AT7867 dihydrochloride demonstrate its potent and specific inhibition

of the Akt and p70S6K signaling pathways. This activity translates to significant anti-

proliferative and pro-apoptotic effects in a variety of cancer cell lines in vitro and tumor growth

inhibition in vivo. The detailed experimental protocols provided in this guide offer a framework

for the further investigation of AT7867 and other kinase inhibitors. These findings support the

continued evaluation of AT7867 as a potential therapeutic agent for the treatment of cancers

with a dysregulated PI3K/Akt pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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